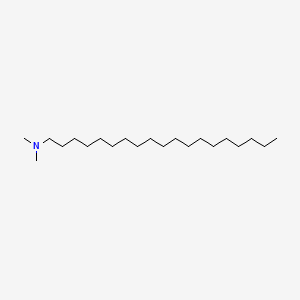
1-Nonadecanamine, N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nonadecanamine, N,N-dimethyl- is a chemical compound with the molecular formula C21H45N and a molecular weight of 311.5887 g/mol . It is an amine derivative, specifically a tertiary amine, characterized by a long hydrocarbon chain and two methyl groups attached to the nitrogen atom. This compound is also known by its CAS Registry Number 49859-87-2 .
准备方法
Synthetic Routes and Reaction Conditions
1-Nonadecanamine, N,N-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of nonadecanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Nonadecanamine} + \text{Dimethyl Sulfate} \rightarrow \text{1-Nonadecanamine, N,N-dimethyl-} + \text{Methanol} ]
Industrial Production Methods
In industrial settings, the production of 1-Nonadecanamine, N,N-dimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-Nonadecanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary or secondary amines
Substitution: Various substituted amines depending on the nucleophile used
科学研究应用
1-Nonadecanamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.
作用机制
The mechanism of action of 1-Nonadecanamine, N,N-dimethyl- involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The dimethylamine group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: A shorter chain analogue with similar chemical properties but different physical characteristics due to the shorter hydrocarbon chain.
1-Octadecanamine, N,N-dimethyl-: Another similar compound with an 18-carbon chain, exhibiting comparable reactivity but different solubility and melting point.
Uniqueness
1-Nonadecanamine, N,N-dimethyl- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
属性
CAS 编号 |
49859-87-2 |
|---|---|
分子式 |
C21H45N |
分子量 |
311.6 g/mol |
IUPAC 名称 |
N,N-dimethylnonadecan-1-amine |
InChI |
InChI=1S/C21H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-21H2,1-3H3 |
InChI 键 |
PKMWMAMVKCMWQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


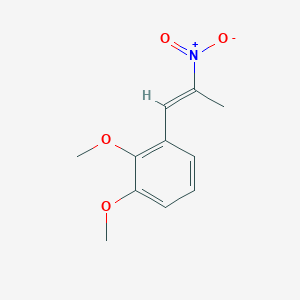
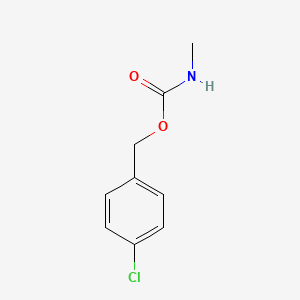


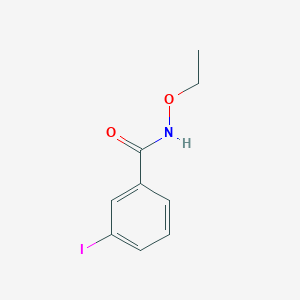
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
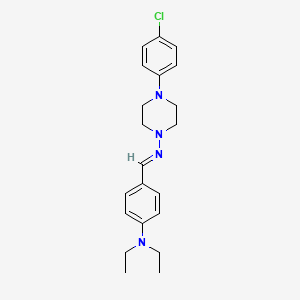
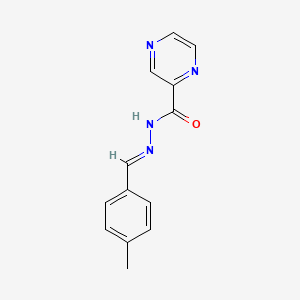
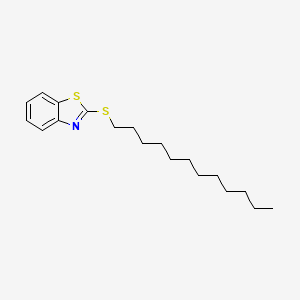
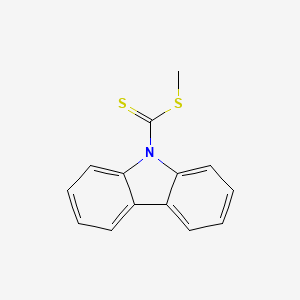
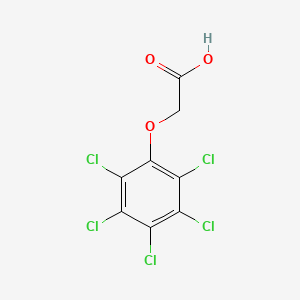
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081838.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15081844.png)
